molecular formula C24H27N3O5S B2919486 N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide CAS No. 692762-49-5

N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide

Cat. No.: B2919486
CAS No.: 692762-49-5
M. Wt: 469.56
InChI Key: RQHDIMCQNMIGMD-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is a synthetic organic compound characterized by two distinct structural motifs:

  • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group: This phthalimide-derived moiety is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions and metabolic stability .

The compound’s butanamide linker bridges these groups, providing conformational flexibility.

Properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c28-22(11-6-16-27-23(29)20-9-4-5-10-21(20)24(27)30)25-17-12-14-19(15-13-17)33(31,32)26-18-7-2-1-3-8-18/h4-5,9-10,12-15,18,26H,1-3,6-8,11,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHDIMCQNMIGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(cyclohexylsulfamoyl)phenylamine, followed by its reaction with 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid under specific conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Biological Relevance (Inferred)
N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-isoindol-2-yl)butanamide (Target) Phthalimide + butanamide linker Cyclohexylsulfamoylphenyl Potential enzyme inhibition (e.g., MMPs)
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) Phthalimide + acetamide linker Benzyl + hydroxyethoxy phenyl MMP-7/-13 inhibitor (IC₅₀: 10–100 nM)
[10-(1,3-dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide (2a) Phthalimide + alkylphosphonium Triphenylphosphonium Mitochondrial targeting (in vitro)
5-(4-{[(2-Methyl-1,3-dioxo-isoindol-5-yl)carbamoyl]methyl}phenoxy)pentanoic acid (14a) Phthalimide + carboxylic acid Methyl + pentanoic acid Prodrug potential

Key Observations :

  • Substituent Diversity: The target compound’s cyclohexylsulfamoyl group distinguishes it from analogs with benzyl (13b), phosphonium (2a), or carboxylic acid (14a) substituents.
  • Linker Flexibility : The butanamide linker in the target compound is shorter than the alkyl chains in phosphonium analogs (2a), which may limit membrane penetration compared to lipophilic phosphonium derivatives .

Biological Activity

N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H30N2O4S\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrase and certain proteases. The isoindole moiety may contribute to the compound's ability to bind to DNA or RNA structures, influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Line Sensitivity : The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and K562 (leukemia). IC50 values ranged from 0.13 to 8.28 μM, indicating potent activity against these cells .
Cell LineIC50 (μM)Reference
MCF-70.17
HT-290.25
K5627.4

Mechanisms of Anticancer Activity

The anticancer effects are believed to arise from multiple mechanisms:

  • Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Studies suggest that it activates caspase pathways and promotes the release of cytochrome c from mitochondria .
  • Selective Toxicity : The compound exhibits preferential toxicity towards cancer cells while sparing normal cells, as evidenced by tests on fibroblasts and hepatocytes .

Case Study 1: Breast Cancer Model

In a study involving MCF-7 cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent decrease in cell viability. The most effective concentration resulted in an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2: Leukemia Cell Lines

Another investigation assessed the effects on K562 cells, revealing that treatment with the compound led to notable apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells.

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